BF-Dpb
Overview
Description
BF-Dpb, also known as N,N’-[(Diphenyl-N,N’-bis)9,9,-dimethyl-fluoren-2-yl]-benzidine, is a hole transport material (HTL) used in organic light-emitting diodes (OLEDs) . It has been compared to other commonly used HTLs and has shown promising results .
Molecular Structure Analysis
BF-Dpb has a complex molecular structure with the formula C54H44N2 . It is characterized by a high ionization potential, which enables more efficient hole injection from BF-Dpb to the adjacent electron blocking layer .
Chemical Reactions Analysis
BF-Dpb is used as a hole transport material in OLEDs. The influence of 2,2’-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F6-TCNNQ p-dopant) concentration in BF-Dpb on the operation voltage and efficiency of red and green phosphorescent OLEDs has been studied .
Physical And Chemical Properties Analysis
BF-Dpb has a molecular weight of 720.94 g/mole . It has a high ionization potential, which contributes to its efficiency as a hole transport material .
Scientific Research Applications
1. Bioelectronic Devices
BF-Dpb, in the context of bioelectronic devices, has been utilized for engineering at the bioelectrochemical interface (BECI). This includes the design and construction of electrochemical biosensors, biofuel cells (BFCs), and self-powered logic biosensors. The integration of DNA, enzymes, or whole cells with electronics for creating bioelectronic devices is a significant area of research, involving the use of hydrogels and sol-gels for enzyme immobilization and carbon nanomaterials for improved biosensors. This advancement has implications for analytical applications and the development of biocomputing systems for information processing (Zhou & Dong, 2011).
2. Organic Light-Emitting Diodes (OLEDs)
Research on BF-Dpb as a hole transport material (HTL) in OLEDs has shown significant results. Studies have compared its performance with commonly used HTLs, focusing on the impact of different concentrations of p-dopants in BF-Dpb on the operation voltage and efficiency of OLEDs. This research is crucial for developing high-efficiency, low-voltage OLEDs with applications in various optoelectronic devices (Murawski et al., 2014).
3. Bright-Field Electron Tomography
BF-Dpb is also relevant in the field of bright-field (BF) electron tomography, particularly for 3D imaging of crystalline materials. It addresses challenges such as dynamical diffraction effects in the physical sciences and improves reconstruction quality in 3D imaging. This advancement is critical in materials science for understanding the structure and properties of materials at the nanoscale (Venkatakrishnan et al., 2013).
4. Difluoroboron β-Diketonate Dyes
BF-Dpb, as part of difluoroboron β-diketonate complexes, has been explored for its strong fluorescence and photophysical properties. These properties have wide applications in biosensing, bioimaging, and optoelectronic devices. The luminescent nature of these complexes and their room temperature phosphorescence make them suitable for various scientific applications (Chen et al., 2017).
5. Multiphase Flow Modelling
In ironmaking blast furnaces, BF-Dpb has been applied to model multiphase flow, including gas–solid and liquid–solid flow. This research is pivotal in optimizing blast furnace operations and enhancing the efficiency of iron production processes (Zhou et al., 2010).
6. Environmental Monitoring
BF-Dpb is instrumental in environmental monitoring, particularly in the detection and quantification of heavy metal ions such as lead (Pb2+). Electrochemical sensors modified by blast furnace slag, related to BF-Dpb, offer enhanced performance for monitoring environmental pollutants (Mourya et al., 2019).
properties
IUPAC Name |
N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]phenyl]-9,9-dimethyl-N-phenylfluoren-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H44N2/c1-53(2)49-21-13-11-19-45(49)47-33-31-43(35-51(47)53)55(39-15-7-5-8-16-39)41-27-23-37(24-28-41)38-25-29-42(30-26-38)56(40-17-9-6-10-18-40)44-32-34-48-46-20-12-14-22-50(46)54(3,4)52(48)36-44/h5-36H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZZKOUCVXTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H44N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.